![molecular formula C13H11NO3S B2852042 4-[(Thiophen-2-ylformamido)methyl]benzoic acid CAS No. 392716-12-0](/img/structure/B2852042.png)

4-[(Thiophen-2-ylformamido)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

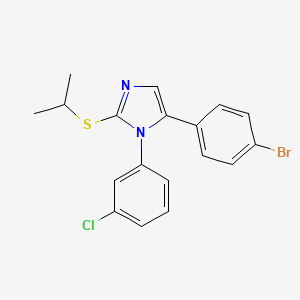

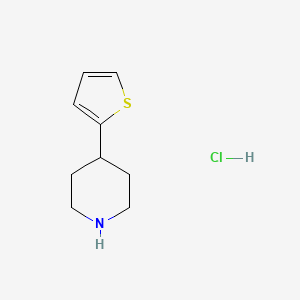

“4-[(Thiophen-2-ylformamido)methyl]benzoic acid” is a chemical compound with the molecular formula C13H11NO3S . It has a molecular weight of 261.3 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “4-[(Thiophen-2-ylformamido)methyl]benzoic acid” is represented by the InChI code: 1S/C13H11NO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“4-[(Thiophen-2-ylformamido)methyl]benzoic acid” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Thiopurine Methyltransferase Inhibition

A study investigated the inhibition of thiopurine methyltransferase (TPMT) by various substituted benzoic acids, aiming to understand the enzyme's interaction with benzoic acid inhibitors and thiophenol substrates. The research could offer insights into the development of therapeutic agents targeting TPMT-related diseases (Ames et al., 1986).

Corrosion Inhibition

New benzimidazole derivatives based on 8-hydroxyquinoline, including substituted benzoic acids, were synthesized and characterized for their anticorrosive activity on steel in hydrochloric acid solutions. The findings highlight the potential of these compounds in protecting industrial materials against corrosion (Rbaa et al., 2020).

Solar Energy Conversion

Research on phenanthrocarbazole dye-sensitized solar cells explored the impacts of different electron-acceptors, including benzoic acid derivatives, on the photovoltaic performance and stability of these cells. This study contributes to the development of efficient and stable dye-sensitized solar cells for solar energy conversion (Yang et al., 2016).

Antibacterial and Antifungal Activities

Several studies have synthesized and evaluated the antibacterial and antifungal activities of thiophenyl derivatives. For instance, novel quinuclidinone derivatives were designed and synthesized, showing potential as anti-cancer agents. This research opens pathways for developing new therapeutic agents for treating cancer (Soni et al., 2015).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands were evaluated as sensitizers for Eu(III) and Tb(III) luminescence. The results showed promising applications in developing luminescent materials for optical devices and sensors (Viswanathan & Bettencourt-Dias, 2006).

Polymer Solar Cells

An alternating copolymer incorporating thiophenyl derivatives was synthesized for use as the donor material in high-efficiency polymer solar cells. The study demonstrates the potential of such copolymers in improving solar cell performance (Qin et al., 2009).

Safety and Hazards

properties

IUPAC Name |

4-[(thiophene-2-carbonylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOSKQRJWMNHIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2851966.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2851968.png)

![6-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2851969.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851972.png)

![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B2851974.png)

![2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2851978.png)

![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)

![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(3-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851982.png)